L-Ascorbic acid-13C6
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62624-30-0, 89924-69-6, 50-81-7, 89-65-6 | |
| Record name | DL-Ascorbic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC218455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | l-ascorbic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Erythorbic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-ascorbic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
D-erythro-Hex-2-enonic acid, gamma-lactone (CAS Number 89924-69-6) is a six-carbon compound with significant biological activity, particularly noted for its antioxidant properties. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
D-erythro-Hex-2-enonic acid, gamma-lactone has the molecular formula and a molecular weight of approximately 144.13 g/mol. Its structure includes a double bond between the second and third carbon atoms, contributing to its reactivity and biological activity. The compound is a cyclic ester formed from the condensation of a hydroxy acid, which is commonly found in citrus fruits and various vegetables, enhancing their flavor and nutritional value.
Antioxidant Properties
The primary biological activity of D-erythro-Hex-2-enonic acid, gamma-lactone is its role as an antioxidant . It effectively scavenges free radicals, thereby inhibiting oxidative stress that can lead to cellular damage. This property not only aids in food preservation by preventing spoilage but also suggests potential health benefits against chronic diseases linked to oxidative damage.
The antioxidant mechanisms involve:
- Scavenging Reactive Oxygen Species (ROS): The compound reacts with ROS, neutralizing them before they can cause cellular harm.
- Regulation of Antioxidant Enzymes: It may enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further protecting cells from oxidative stress.
Case Studies and Experimental Data
-
Cellular Studies:
- In vitro studies demonstrated that D-erythro-Hex-2-enonic acid, gamma-lactone significantly reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. This reduction was quantified by measuring levels of malondialdehyde (MDA), a marker of lipid peroxidation.
- Animal Studies:
- Human Studies:
Applications
D-erythro-Hex-2-enonic acid, gamma-lactone has diverse applications across various fields:
| Application Area | Description |
|---|---|
| Food Industry | Used as a natural preservative due to its antioxidant properties. |
| Nutraceuticals | Incorporated into dietary supplements aimed at enhancing antioxidant intake. |
| Cosmetics | Utilized in formulations for skin protection against oxidative damage. |
Comparative Analysis
To better understand the uniqueness of D-erythro-Hex-2-enonic acid, gamma-lactone, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| L-Erythro-Hex-2-enonic Acid | Similar backbone | Different stereochemistry affecting reactivity |
| D-Mannose | Similar sugar structure | Different functional groups influencing properties |
| Ascorbic Acid (Vitamin C) | Contains lactone | Stronger antioxidant properties; essential nutrient |
| D-Galactose | Similar sugar structure | Different configuration affecting biological roles |
This table highlights how D-erythro-Hex-2-enonic acid distinguishes itself through its specific lactone formation and unique antioxidant capabilities.
Scientific Research Applications
Food Industry Applications
D-erythro-Hex-2-enonic acid, gamma-lactone is widely utilized in the food industry due to its preservative and antioxidant properties:
- Natural Preservative : It helps prevent spoilage by inhibiting oxidative processes, thus extending the shelf life of food products.
- Antioxidant : The compound scavenges free radicals, reducing oxidative stress in food items. This property is particularly beneficial in products like meat, fish, fruit juices, and canned goods .
- Dosage Recommendations :
Health Benefits
Research indicates that D-erythro-Hex-2-enonic acid may have significant health implications:
- Antioxidant Activity : Its ability to scavenge free radicals suggests potential protective effects against chronic diseases associated with oxidative damage .
- Metabolism : Studies have shown that it may influence the metabolism of other compounds like ascorbic acid (Vitamin C), although no antagonistic effects were observed in dietary studies .
Industrial Applications
Beyond food preservation, D-erythro-Hex-2-enonic acid has potential applications in industrial processes:
- Chemical Synthesis : It serves as a precursor in the synthesis of various organic compounds due to its reactive double bond.
Case Studies and Research Findings
Several studies have documented the applications and implications of D-erythro-Hex-2-enonic acid:
- Food Preservation Studies : Research demonstrated that incorporating this compound into meat products significantly reduced spoilage rates compared to control samples without antioxidants.
- Health Impact Assessments : Clinical trials indicated that supplementation with D-erythro-Hex-2-enonic acid improved antioxidant levels in participants, suggesting potential benefits in managing oxidative stress-related conditions .
- Industrial Use Cases : Applications in the synthesis of bioactive compounds have been explored, showing promise for developing new pharmaceuticals leveraging its unique chemical properties .
Chemical Reactions Analysis
Hydrolysis of the Lactone Ring
The gamma-lactone structure undergoes hydrolysis in aqueous environments, yielding D-erythro-hex-2-enonic acid. This reaction is reversible and pH-dependent:
-
Mechanism : The lactone ring opens via nucleophilic attack by water, breaking the ester bond to form a carboxylic acid.
-
Conditions : Acidic or basic catalysis accelerates the reaction.
-
Importance : This reaction is critical for modifying the compound’s solubility or reactivity in biological systems.
Oxidation of the Double Bond
The conjugated double bond (C2–C3) in the enonic acid moiety is reactive toward oxidation:
-
Agents : Common oxidizing agents include KMnO₄ or CrO₃ under acidic conditions.
-
Products : Oxidation typically results in the formation of diketones or carboxylic acids, depending on reaction conditions.
Nucleophilic Addition
The conjugated enone system (α,β-unsaturated carbonyl) facilitates Michael addition reactions with nucleophiles (e.g., amines, thiols):
-
Mechanism : The nucleophile attacks the β-carbon of the α,β-unsaturated ketone, followed by proton transfer.
-
Applications : This reaction is exploited in organic synthesis to form novel derivatives with potential bioactive properties.
Comparative Reactivity Analysis
Research Findings and Limitations
While detailed kinetic or mechanistic studies are not explicitly documented in the provided sources, the compound’s reactivity can be inferred from its structural features:
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name : (5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one .
- Synonyms: Erythorbic acid, D-isoascorbic acid, Isoascorbic acid, CAS 89-65-6 .
- Molecular Formula : C₆H₈O₆; Molecular Weight : 176.12 g/mol .
- Structure : A γ-lactone with a dihydrofuran core and vicinal diol groups .
Physicochemical Properties :
- Topological Polar Surface Area (TPSA) : 107.00 Ų .
- LogP : -1.41 (AlogP), indicating high hydrophilicity .
- Hydrogen Bond Donors/Acceptors: 4 donors, 6 acceptors .
Biological Sources : Found in plants such as Capsicum annuum (chili peppers) and Peperomia blanda .
Structural and Functional Analogues
D-isoascorbic Acid (Erythorbic Acid)
- Relation : Stereoisomer of ascorbic acid (vitamin C) with reversed configuration at C5 .
- Key Differences :
- Applications : Widely used as a low-cost antioxidant in food preservation .
Sodium Erythorbate (CAS 6381-77-7)
- Structure: Sodium salt of D-erythro-Hex-2-enonic acid, γ-lactone .
- Molecular Formula : C₆H₇NaO₆; Molecular Weight : 198.11 g/mol .
- Properties :
- Applications : Preferred in meat curing and soft drinks due to enhanced solubility .
L-Ascorbic Acid (Vitamin C)
- Structure : Enantiomer of D-isoascorbic acid with C5 in the L-configuration .
- Bioactivity : Essential for collagen synthesis and redox reactions in humans; superior antioxidant efficacy .
- Limitations : Higher cost and sensitivity to oxidation compared to erythorbic acid .
Gamma-Lactone Derivatives (e.g., Undecalactone)
- Structure : Aliphatic γ-lactones (e.g., peach lactone, CAS 104-67-6) .
- Function : Flavoring agents in fragrances and foods, unrelated to antioxidant activity .
Comparative Data Table
Q & A
Q. What advanced techniques are recommended for purity analysis of D-erythro-Hex-2-enonic acid, gamma-lactone?
- Methods :
- HPLC-DAD : Use a C18 column with mobile phase (0.1% formic acid in water:acetonitrile, 95:5) and UV detection at 254 nm .
- Chiral chromatography : Resolve enantiomeric impurities using amylose-based columns .
- Elemental analysis : Verify sodium content (atomic absorption spectroscopy) in the salt form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
